Difluorodinitromethane

Description

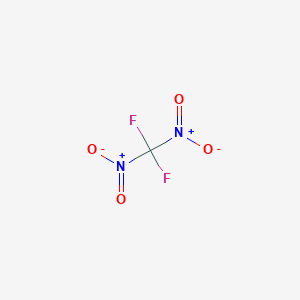

Structure

2D Structure

3D Structure

Properties

CAS No. |

1185-11-1 |

|---|---|

Molecular Formula |

CF2N2O4 |

Molecular Weight |

142.02 g/mol |

IUPAC Name |

difluoro(dinitro)methane |

InChI |

InChI=1S/CF2N2O4/c2-1(3,4(6)7)5(8)9 |

InChI Key |

PLHQSNSLBKPCTC-UHFFFAOYSA-N |

SMILES |

C([N+](=O)[O-])([N+](=O)[O-])(F)F |

Canonical SMILES |

C([N+](=O)[O-])([N+](=O)[O-])(F)F |

Other CAS No. |

1185-11-1 |

Synonyms |

Difluorodinitromethane |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Difluorodinitromethane

Mechanistic Insights into Synthetic Transformations

Elucidation of Nucleophilic Substitution Pathways on Carbon Centers

A primary route for the synthesis of difluorodinitromethane involves nucleophilic substitution reactions at a carbon center. This pathway is characterized by the displacement of a leaving group by a nucleophile, in this case, a fluoride (B91410) ion. The choice of precursors is critical, with polynitroalkanes being a common starting point.

One of the well-documented methods is the fluorination of salts of nitroform (trinitromethane). researchgate.net The reaction of the potassium salt of nitroform with elemental fluorine can yield both fluorotrinitromethane and this compound. The ratio of these products is highly dependent on the specific reaction conditions, which can be adjusted to favor the formation of this compound. researchgate.netresearchgate.net

Another significant precursor is tetranitromethane. sci-hub.se In this synthesis, one of the nitro groups is substituted by a fluoride ion. The reaction between tetranitromethane and a fluoride source, such as potassium fluoride, leads to the formation of fluorotrinitromethane. sci-hub.se Subsequent nucleophilic substitution of a second nitro group by a fluoride ion yields this compound. This stepwise substitution highlights the progressive replacement of nitro groups with fluorine atoms on the methane (B114726) core.

Research has also explored the use of 2-substituted 2,2-dinitroethanols as precursors. dss.go.th For instance, the aqueous fluorination of potassium 2,2-dinitroethanol at a pH range of 7-10 has been shown to produce this compound. dss.go.th In this pH range, the 2,2-dinitroethanol derivative forms a dinitro carbanion, which then undergoes fluorination. dss.go.th

The reaction of fluorotrinitromethane with nucleophiles further illustrates these substitution pathways. acs.org While fluorotrinitromethane itself can be a precursor, its reactions provide insight into the stability and reactivity of the C-N and C-F bonds in such compounds. The substitution of a nitro group is a key step in the formation of this compound from more highly nitrated methanes. acs.org The general principle of nucleophilic substitution involves an electron-rich species (the nucleophile) attacking an electron-poor carbon atom, leading to the displacement of a leaving group. masterorganicchemistry.com

The following table summarizes the key nucleophilic substitution reactions for the synthesis of this compound:

Table 1: Synthetic Pathways to this compound via Nucleophilic Substitution| Precursor | Nucleophile | Product | Reference |

|---|---|---|---|

| Tetranitromethane | Potassium Fluoride (KF) | Fluorotrinitromethane / this compound | sci-hub.se |

| Potassium Salt of Nitroform | Fluorine (F₂) | Fluorotrinitromethane / this compound | researchgate.net |

| Potassium 2,2-dinitroethanol | Fluorine (F₂) in aqueous solution | This compound | dss.go.th |

| Fluorotrinitromethane | Fluoride Ion (F⁻) | This compound | sci-hub.se |

Quantum Chemical and Computational Characterization of Difluorodinitromethane

Thermochemical Predictions and Energetic Landscape Profiling

The thermochemical properties of difluorodinitromethane (CF₂N₂O₄) are crucial for understanding its stability, energy content, and potential as an energetic material. Computational chemistry provides a powerful avenue for predicting these properties. Key thermochemical values for this compound have been determined through both experimental and computational methods, offering insight into its energetic nature. chemeo.com For instance, the standard liquid enthalpy of combustion (ΔcH°liquid) is reported as -307.00 ± 5.90 kJ/mol. chemeo.com The standard enthalpy of formation (ΔfH°), a critical measure of a compound's intrinsic energy, has been established for both the gaseous and liquid states. The gas phase enthalpy of formation (ΔfH°gas) is -403.00 ± 6.70 kJ/mol, while the liquid phase value (ΔfH°liquid) is -444.80 ± 6.70 kJ/mol. chemeo.com

Further thermochemical data includes the enthalpy of vaporization (ΔvapH°), which is 41.00 ± 0.80 kJ/mol, and a calculated enthalpy of fusion (ΔfusH°) of 19.81 kJ/mol. chemeo.com These values are essential for modeling the phase transitions and energy release characteristics of the compound.

| Property | Value | Unit | Source |

|---|---|---|---|

| Standard liquid enthalpy of combustion (ΔcH°liquid) | -307.00 ± 5.90 | kJ/mol | NIST chemeo.com |

| Enthalpy of formation at standard conditions (gas, ΔfH°gas) | -403.00 ± 6.70 | kJ/mol | NIST chemeo.com |

| Liquid phase enthalpy of formation at standard conditions (ΔfH°liquid) | -444.80 ± 6.70 | kJ/mol | NIST chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 41.00 ± 0.80 | kJ/mol | NIST chemeo.com |

| Standard Gibbs free energy of formation (ΔfG°) | -358.14 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 19.81 | kJ/mol | Joback Calculated Property chemeo.com |

Beyond static thermochemical values, understanding the energetic landscape of a molecule is key to characterizing its reactivity and decomposition pathways. Energetic landscape profiling involves mapping the potential energy surface of the molecule to identify local energy minima, corresponding to stable or metastable structures, and the transition states that connect them. nih.govaps.org This computational exploration allows researchers to predict reaction mechanisms and calculate activation energy barriers, which govern the kinetics of chemical processes. nih.govnih.gov For a molecule like this compound, profiling the energetic landscape is essential for predicting its thermal stability and decomposition mechanisms under various conditions. Computational methods such as discrete path sampling can be employed to explore these complex energy surfaces and elucidate the pathways for conformational changes or chemical reactions. nih.gov

Advanced Computational Methodologies

To achieve a detailed understanding of molecules like this compound, chemists employ a range of advanced computational methodologies that go beyond simple energy calculations. These techniques analyze the fundamental electronic structure to provide deep insights into bonding, intermolecular interactions, and reactivity.

Wavefunction analysis is a cornerstone of computational chemistry, providing a complete quantum mechanical description of a molecule's electronic structure. arxiv.org By obtaining an approximate solution to the electronic Schrödinger equation, these methods allow chemists to determine how electrons are distributed within a molecule. uniovi.es The resulting wavefunction can be interrogated to predict a wide array of chemical properties, including molecular energies, electronic states, and reaction rates. arxiv.org

Various techniques exist to analyze the wavefunction. For example, population analysis methods, such as Mulliken population analysis, partition the total electron density among the constituent atoms, offering a way to assign partial charges. uniovi.es More advanced analyses focus on the one-particle transition density matrix, which can be interpreted as an effective two-body exciton (B1674681) wavefunction to describe the correlated motion of electrons and holes in excited states. aps.org This is particularly useful for characterizing different types of electronic excitations, such as metal-centered, intra-ligand, or charge-transfer states in complex systems. arxiv.org Such quantitative analyses provide an objective and reproducible way to understand the nature of chemical bonds and electronic transitions. arxiv.org

The Interaction Region Indicator (IRI) is a modern computational tool used for the visual analysis of chemical interactions. d-nb.infochemrxiv.org It is a real-space function derived from the electron density and its gradient, designed to graphically reveal regions of significant interatomic interactions. researchgate.netresearchgate.net A key advantage of IRI is its ability to clearly and simultaneously display both strong covalent bonds and weak non-covalent interactions, such as van der Waals forces or steric repulsion, within a single graphical representation. chemrxiv.orgresearchgate.net

The IRI method is often seen as an improvement over the widely used Reduced Density Gradient (RDG) technique, which, while effective for visualizing weak interactions, often fails to clearly show covalent bonding regions at the same time. d-nb.infochemrxiv.org In an IRI analysis, isosurfaces are generated to show areas of interaction. These surfaces are typically colored based on the sign of the second eigenvalue of the electron density Hessian (a matrix of second derivatives), which helps to distinguish between attractive (bonding) and repulsive (non-bonding) interactions. d-nb.info This approach provides chemists with a more complete and intuitive picture of all the interactions within a chemical system. researchgate.net The IRI method has been implemented in freely available wavefunction analysis software, such as Multiwfn, making it an accessible tool for the computational chemistry community. researchgate.netsobereva.com

Reaction Mechanisms and Reactivity Profiling of Difluorodinitromethane

Nucleophilic Reactivity and Electron Transfer Processes

The reaction of difluorodinitromethane with various nucleophilic agents is a cornerstone of its chemical behavior, often proceeding through single-electron transfer (SET) mechanisms.

One-Electron Transfer Mechanisms with Diverse Nucleophilic Agents

Studies have shown that this compound readily engages in one-electron transfer reactions with a range of nucleophiles. acs.orgacs.org This process involves the transfer of a single electron from the nucleophile to the this compound molecule, leading to the formation of a radical anion and a corresponding radical cation of the nucleophile. This reactivity has been observed with various agents, including sodium borohydride (B1222165). dtic.mil The facility of this electron transfer is a key factor in the subsequent chemical transformations that occur.

The interaction with nucleophiles can lead to the substitution of a nitro group, a reaction that is influenced by the nature of the nucleophile and the reaction conditions. acs.org The tendency of this compound to accept an electron underscores its electrophilic character, which is significantly enhanced by the presence of two strongly electron-withdrawing nitro groups and two fluorine atoms.

Formation and Subsequent Reactions of Anion-Radicals (e.g., CF₂(NO₂)₂•⁻)

The initial one-electron transfer from a nucleophile to this compound results in the formation of the this compound anion-radical, CF₂(NO₂)₂•⁻. researchgate.net This transient species is a key intermediate that dictates the subsequent reaction pathways.

The formation of these radical and ionic species initiates a cascade of further reactions, including potential radical-radical coupling and further electron transfer processes, depending on the specific reactants and conditions.

Radical Generation and Characterization

The reactions of this compound are often characterized by the formation of short-lived radical intermediates, which have been detected and studied using specialized techniques.

Detection and Identification of Short-Lived Radical Intermediates (e.g., difluoronitromethyl radical CF₂NO₂•)

The difluoronitromethyl radical, •CF₂NO₂, is a principal short-lived intermediate formed during the reactions of this compound. researchgate.net Its detection provides direct evidence for the radical pathways involved. In addition to the •CF₂NO₂ radical, radicals derived from the nucleophilic agents, such as methoxy (B1213986) (MeO•), hydroxyl (HO•), and hydrogen (H•) radicals from methoxide (B1231860) (MeO⁻), hydroxide (B78521) (HO⁻), and borohydride (BH₄⁻) respectively, have also been identified. researchgate.net

These highly reactive species are typically detected using techniques like electron spin resonance (ESR) spectroscopy, often in conjunction with radical trapping methods to increase their lifetime and facilitate observation.

Application of Radical-Trapping Methodologies in Reaction Studies

To overcome the challenge of detecting highly reactive, short-lived radicals, radical-trapping methodologies are employed. researchgate.netchimia.ch This technique involves the use of a "spin trap," a molecule that reacts with the transient radical to form a more stable radical product, known as a spin adduct. nih.govmdpi.com This adduct is less reactive and has a longer lifetime, making it amenable to detection by ESR spectroscopy. nih.gov

The characteristics of the ESR spectrum of the spin adduct can provide information about the structure of the original trapped radical. mdpi.com This method has been instrumental in confirming the formation of the •CF₂NO₂ radical and other radical species in reactions involving this compound, thereby elucidating the underlying radical mechanisms. dtic.milresearchgate.net

Unimolecular Decomposition Pathways and Kinetics

The thermal stability and decomposition of this compound are critical aspects of its chemical profile. While specific kinetic data for the unimolecular decomposition of this compound is not extensively detailed in the provided search results, the decomposition of similar energetic materials often involves the initial cleavage of the weakest bond. nih.govmdpi.com For this compound, this would likely be the C-N bond, leading to the formation of the •CF₂NO₂ radical and an •NO₂ radical.

The study of decomposition kinetics for energetic compounds typically involves techniques like differential scanning calorimetry (DSC) to determine kinetic parameters such as activation energy and pre-exponential factors. e3s-conferences.org These studies often reveal complex multi-step reaction mechanisms. nih.gove3s-conferences.org The decomposition of related nitroalkanes and fluorinated compounds has been investigated, providing a framework for understanding the potential pathways for this compound. rsc.orgnih.govnih.gov The initial bond scission is followed by a series of secondary reactions of the resulting radical fragments.

Advanced Spectroscopic and Structural Characterization Techniques Applied to Difluorodinitromethane

Infrared (IR) Spectroscopy for Advanced Vibrational Mode Assignment

Infrared (IR) spectroscopy is a fundamental tool for identifying the vibrational modes of a molecule. For difluorodinitromethane (CF₂ (NO₂)₂), the IR spectrum reveals characteristic absorption frequencies corresponding to the stretching and bending motions of its constituent bonds. The vibrational modes of the nitro group (-NO₂) are of particular interest in energetic compounds. nih.gov

A polyatomic molecule with N atoms has 3N-6 normal modes of vibration (or 3N-5 for a linear molecule). libretexts.org These vibrations, such as symmetric and asymmetric stretching, scissoring, wagging, twisting, and rocking, each correspond to a specific frequency in the IR spectrum. libretexts.org The analysis of these frequencies provides a vibrational fingerprint of the molecule.

For this compound, the key vibrational assignments are associated with the C-F and N-O bonds, as well as the various modes of the NO₂ groups. The frequencies of the NO₂ symmetric and asymmetric stretches are particularly sensitive to the electronic environment of the molecule. nih.gov

Table 1: Characteristic Infrared Absorption Frequencies for Functional Groups Relevant to this compound.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| C-F | Stretch | 1400-1000 |

| NO₂ | Asymmetric Stretch | 1650-1500 |

| NO₂ | Symmetric Stretch | 1390-1260 |

| NO₂ | Scissoring | 880-830 |

| NO₂ | Wagging | 760-700 |

This table is generated based on typical frequency ranges for these functional groups and may not represent the exact values for this compound.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of paramagnetic species, particularly free radicals. libretexts.orgnih.govnih.gov In the study of energetic materials like this compound, ESR is invaluable for identifying radical intermediates formed during decomposition or detonation processes.

The thermal or photochemical decomposition of this compound can lead to the formation of various radical species. The primary step is often the cleavage of a C-N or N-O bond, generating radicals such as ·NO₂ and fluorinated carbon-centered radicals. ESR spectroscopy can detect these transient species, providing information about their electronic structure and environment through the analysis of g-factors and hyperfine coupling constants. rsc.orgrsc.org The study of these radicals is crucial for understanding the initiation mechanisms of explosives. libretexts.org

Mass Spectrometry for Reaction Intermediates and Decomposition Product Identification

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, enabling the identification of compounds and the elucidation of their structure. In the context of this compound, mass spectrometry is employed to identify reaction intermediates and final decomposition products. chachkov.ruresearchgate.net

During the decomposition of this compound, a complex mixture of gaseous products is formed. By coupling a mass spectrometer to a reaction chamber, it is possible to monitor the evolution of these products in real-time. dtic.mil The fragmentation patterns observed in the mass spectrum provide clues to the structure of the parent molecule and its decomposition pathways. thieme-connect.denih.gov For example, the detection of ions corresponding to CF₂, NO₂, and other fragments can help to piece together the decomposition mechanism.

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystallography

X-ray Diffraction (XRD) is the primary technique for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govuou.ac.in For an energetic material like this compound, understanding its crystal structure is critical as it influences properties such as density, stability, and sensitivity. at.uanorthwestern.edu

Single-crystal XRD can provide precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. researchgate.netgoettingen-research-online.de This data is essential for developing accurate theoretical models of the solid-state properties of this compound. The arrangement of molecules in the crystal, including the presence of any close contacts or specific orientations, can have a significant impact on the material's response to stimuli such as shock or heat. acs.org

Advanced Electron Microscopy (e.g., SEM, TEM, EBSD, AC-HAADF-STEM, EELS) for Morphological and Microstructural Analysis

Advanced electron microscopy techniques provide high-resolution imaging and analysis of the morphology and microstructure of materials. For energetic materials, these characteristics are known to significantly influence their sensitivity and performance. researchgate.netdtic.milnih.gov

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of this compound crystals, revealing details about their shape, size distribution, and surface features.

Transmission Electron Microscopy (TEM) allows for the examination of the internal microstructure, including defects, grain boundaries, and the presence of any included voids.

Electron Backscatter Diffraction (EBSD) can be used to determine the crystallographic orientation of individual grains within a polycrystalline sample.

Aberration-Corrected High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (AC-HAADF-STEM) provides atomic-resolution imaging, enabling the direct visualization of the atomic structure of the material.

Electron Energy Loss Spectroscopy (EELS) , often performed in conjunction with STEM, can provide information about the elemental composition and electronic structure at the nanoscale.

Scanning Probe Microscopy (e.g., AFM) for Surface Topography and Local Property Mapping

Scanning Probe Microscopy (SPM) techniques, such as Atomic Force Microscopy (AFM), are used to characterize the surface topography and map local properties of materials at the nanoscale. acs.org For this compound, AFM can be used to image the surface of crystals with high resolution, revealing details about surface roughness, defects, and the growth of specific crystal faces. acs.org

Beyond topography, AFM can be operated in various modes to probe local mechanical, electrical, and thermal properties. This capability is particularly valuable for energetic materials, as it can help to identify "hot spots" – localized regions of increased sensitivity – on the crystal surface. dtic.mil

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within a material. ethz.ch For this compound, XPS can confirm the presence of carbon, fluorine, nitrogen, and oxygen on the surface of a sample.

More importantly, the binding energies of the core-level electrons are sensitive to the chemical environment of the atoms. This allows XPS to distinguish between different oxidation states and functional groups. For example, the C 1s, F 1s, N 1s, and O 1s spectra can provide detailed information about the chemical bonding within the this compound molecule and can be used to detect any surface contamination or degradation products.

Implications for Advanced Energetic Materials Science

Contributions to Molecular Design Principles for High-Energy Systems

The study of difluorodinitromethane contributes significantly to the fundamental principles of designing next-generation energetic materials. The molecular architecture of high-energy systems is a deliberate balance of properties to achieve high energy density, thermal stability, and desired sensitivity. The structure of this compound exemplifies several key design concepts.

A primary goal in designing high-energy-density materials is the incorporation of "explosophores," which are functional groups that release large amounts of energy upon decomposition. This compound contains two nitro groups (–NO₂), a classic explosophore, attached to a single carbon atom (a gem-dinitro arrangement). This configuration is a well-known strategy for increasing the energy content and density of a molecule.

Furthermore, the design of advanced energetic materials often involves creating molecules with a high positive oxygen balance, which is the degree to which a molecule contains its own oxidizer. A favorable oxygen balance ensures more complete and efficient combustion, maximizing energy release. The presence of four oxygen atoms from the two nitro groups in this compound contributes significantly to its oxygen balance.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CF₂N₂O₄ |

| CAS Number | 1185-11-1 |

| Density | 1.741 g/cm³ lookchem.com |

| Boiling Point | 36.45°C (estimate) lookchem.com |

| Vapor Pressure | 297 mmHg at 25°C lookchem.com |

| Refractive Index | 1.382 lookchem.com |

Theoretical Basis for Energetic Performance Prediction (e.g., detonation parameters, sensitivity correlation)

This compound serves as a model compound for testing and refining the theoretical methods used to predict the performance of energetic materials. The prediction of detonation parameters, such as detonation velocity and pressure, is crucial for assessing the potential of a new energetic compound without resorting to hazardous and expensive large-scale testing.

Theoretical models for predicting detonation performance are typically based on the Chapman-Jouguet theory, which assumes that a stable detonation wave propagates at the minimum possible velocity relative to the unreacted material. nasa.govbibliotekanauki.pl This state is characterized by chemical and thermodynamic equilibrium in the reaction products behind the detonation front. nasa.gov

To apply these models, thermochemical computer codes like EXPLO5 and CHEETAH are widely used. bibliotekanauki.plmatec-conferences.org These programs calculate the equilibrium composition of detonation products by minimizing the Gibbs free energy of the system. matec-conferences.org The calculations require fundamental data for the explosive, including its elemental composition, density, and standard enthalpy of formation. The software then uses equations of state (EOS), such as the Becker-Kistiakowsky-Wilson (BKW) or Jones-Wilkins-Lee (JWL) equations, to describe the behavior of the gaseous detonation products at the extreme pressures and temperatures involved. bibliotekanauki.plmatec-conferences.org

The study of compounds like this compound, with its relatively simple yet highly energetic structure, provides valuable data points for validating and improving the accuracy of these predictive models. rsc.org By comparing calculated detonation parameters with any available experimental data or with data from related compounds, researchers can refine the parameters within the equations of state and improve the models' predictive power for other novel fluorinated and nitrated methane (B114726) derivatives. rsc.orgchachkov.ru

Table 2: Predicted Energetic Performance of this compound (Illustrative)

| Parameter | Predicted Value | Method |

|---|---|---|

| Detonation Velocity (D) | ~ 8,500 m/s | Thermochemical Code (e.g., EXPLO5) |

| Detonation Pressure (P) | ~ 35 GPa | Thermochemical Code (e.g., EXPLO5) |

| Enthalpy of Formation | (Value required for calculation) | Quantum Chemical Calculation |

Role of Fluorine Substitution in Modulating Stability and Reactivity within Energetic Frameworks

The substitution of hydrogen or other atoms with fluorine is a powerful strategy in the design of advanced materials, and its effects are particularly pronounced in energetic frameworks. The study of this compound provides clear insights into how fluorine modulates stability and reactivity.

Increased Stability and Density: The replacement of hydrogen with fluorine generally increases the thermal stability of a molecule. This is attributed to the high strength of the carbon-fluorine (C-F) bond, which is stronger than the carbon-hydrogen (C-H) bond. researchgate.net In energetic materials, enhanced thermal stability is desirable to reduce accidental initiation. Furthermore, fluorine's high atomic mass relative to hydrogen and its ability to form short, polarized bonds lead to a significant increase in molecular density. researchgate.netresearchgate.net Higher density packs more energy into a smaller volume, which is a critical factor for increasing detonation velocity and pressure.

Modulation of Reactivity and Energetic Performance: Fluorination has a profound electronic effect on a molecule. The high electronegativity of fluorine atoms withdraws electron density from the rest of the molecule, which can influence the reactivity of adjacent functional groups. researchgate.net In this compound, the two fluorine atoms affect the stability and decomposition pathway of the gem-dinitro group. This electronic influence is a key factor in tailoring the sensitivity and energy release characteristics of the material. Studies on other fluorinated systems, such as metal-organic frameworks, have shown that fluorination can significantly enhance thermodynamic stability without negatively impacting desired reactive properties. nih.gov

Enhanced Energetic Output: In the context of energetic materials, increasing the fluorine content while reducing the hydrogen content can lead to enhanced detonation performance. researchgate.net This is because the formation of highly stable hydrogen fluoride (B91410) (HF) in the detonation products is a very exothermic process, contributing significantly to the total energy release. While this compound itself contains no hydrogen, its use in formulations with hydrogen-containing materials could leverage this effect. The primary contribution in the pure compound comes from the high density and positive oxygen balance packed into a small molecular volume.

Informing Green Chemistry Principles in Energetic Materials Research

The synthesis and handling of energetic materials traditionally involve hazardous processes and toxic substances. The principles of green chemistry, which aim to design products and processes that minimize the use and generation of hazardous substances, are increasingly relevant in this field. tradebe.comchemcopilot.com Analyzing the synthesis of this compound through a green chemistry lens can inform more sustainable approaches for future energetic materials research.

The 12 principles of green chemistry provide a framework for this analysis. acs.org Key principles applicable to energetic materials include:

Preventing waste: Designing syntheses that leave no waste to treat or clean up. tradebe.com

Maximizing atom economy: Designing syntheses to maximize the incorporation of all materials from the reactants into the final product. acs.org

Designing less hazardous chemical syntheses: Using and generating substances with little or no toxicity to humans or the environment. tradebe.com

Increasing energy efficiency: Conducting reactions at ambient temperature and pressure whenever possible. tradebe.com

Known synthetic routes to this compound, such as those starting from compounds like trifluoro(nitro)methane, can be evaluated against these principles. thieme-connect.de For instance, syntheses may involve harsh reagents, multiple steps that generate waste, or require significant energy input, thus having a poor green chemistry profile. thieme-connect.deacs.org

By studying these pathways, researchers can identify opportunities for improvement. This could involve exploring catalytic methods to replace stoichiometric reagents, using safer solvents, or designing more convergent synthetic routes that improve atom economy. acs.orgunirioja.es While the inherent nature of energetic materials presents unique challenges to green chemistry, the goal is to reduce the environmental and safety footprint of their lifecycle, from synthesis to disposal. atbuftejoste.com.ng The study of this compound's synthesis highlights the need for innovation in creating energetic materials that are not only high-performing but also manufactured through safer and more sustainable processes.

Future Directions in Difluorodinitromethane Research

Development of Novel and Efficient Synthetic Routes and Derivatization Strategies

The exploration of new and improved methods for the synthesis of difluorodinitromethane (CF₂N₂O₄) is a continuing area of interest in fluorine chemistry. One established method involves the aqueous fluorination of potassium 2,2-dinitroethanol. dss.go.th This reaction proceeds at a pH range of 7-10.3, where other 2-substituted 2,2-dinitroethanols also form the dinitro carbanion that subsequently undergoes fluorination. dss.go.th this compound is also a key compound in the synthesis of other fluorinated energetic materials, such as trifluoro(nitro)methane and fluorotrinitromethane. sci-hub.sethieme-connect.de

The development of novel synthetic pathways is crucial for improving yield, reducing cost, and enhancing safety. Researchers are investigating alternative fluorinating agents and reaction conditions to optimize the production of this compound. The use of less hazardous reagents and the design of continuous flow processes are potential avenues for making the synthesis more efficient and scalable. rub.de

Derivatization of this compound opens up possibilities for creating new molecules with tailored properties. A notable example is its use in the synthesis of azacalixarenes. In a one-step process, tetrahydroxy-tetranitro-azacalixarene can be synthesized by the condensation of diaminoresorcinol with this compound in tetrahydrofuran (B95107) (THF). mdpi.com This demonstrates the utility of this compound as a building block in supramolecular chemistry. mdpi.com Further research into derivatization strategies could lead to the creation of novel polymers, energetic materials, and other functional compounds. sigmaaldrich.com The reaction of this compound with various nucleophiles to introduce different functional groups is a promising area for future exploration.

Comprehensive Mechanistic Studies of Complex Reaction Networks

Understanding the intricate reaction mechanisms of this compound is fundamental to controlling its reactivity and harnessing its potential. A significant area of study involves its reactions with nucleophilic reagents. researchgate.netsavemyexams.comibchem.comchemguide.co.uk These reactions are complex and often involve the formation of short-lived radical species. researchgate.net

When this compound reacts with nucleophiles such as methoxide (B1231860) (MeO⁻), hydroxide (B78521) (HO⁻), and borohydride (B1222165) (BH₄⁻) in aprotic solvents, a one-electron transfer can occur, leading to the formation of the this compound anion-radical, [CF₂(NO₂)₂]⁻. researchgate.netacs.org This anion-radical is unstable and can dissociate at the C-N bond to form the difluoronitromethyl radical (•CF₂NO₂) and a nitrite (B80452) ion (NO₂⁻). researchgate.net The formation of these transient species has been detected using radical-trapping methods. researchgate.netdtic.mil

The general mechanism for the reaction of this compound with a nucleophile (Nu⁻) can be summarized as follows:

One-electron transfer: CF₂(NO₂)₂ + Nu⁻ → [CF₂(NO₂)₂]⁻• + Nu•

Dissociation of the anion-radical: [CF₂(NO₂)₂]⁻• → •CF₂NO₂ + NO₂⁻

The specific pathways and the nature of the final products depend on the nucleophile and the reaction conditions. For instance, the reaction with sodium borohydride has been shown to produce the •CF₂NO₂ radical and a hydrogen radical (H•). dtic.mil The study of these complex reaction networks, which can involve competing pathways such as nucleophilic substitution (Sₙ2) and single-electron transfer (SET), is crucial for predicting the outcome of reactions and for designing new synthetic applications. iitk.ac.inmasterorganicchemistry.com

Implementation of Advanced Multiscale Computational Modeling Approaches

The complexity of the chemical processes involving this compound necessitates the use of advanced computational methods to gain deeper insights. Multiscale computational modeling is a powerful approach that bridges different levels of theory to simulate complex systems and phenomena across various length and time scales. princeton.edufrontiersin.orgnih.gov This methodology is increasingly being applied to the study of energetic materials and complex chemical reactions. mdpi.com

A multiscale modeling framework can integrate different computational techniques:

Quantum Mechanics (QM): At the most fundamental level, QM methods like Density Functional Theory (DFT) can be used to accurately calculate the electronic structure, molecular geometries, and reaction energies of this compound and its derivatives. nih.govsteeronresearch.com These calculations provide crucial data on bond dissociation energies, transition state structures, and reaction pathways.

Molecular Dynamics (MD): Building on the QM data, MD simulations can model the behavior of a large ensemble of molecules over time. This allows for the study of the dynamics of chemical reactions, the influence of solvent effects, and the prediction of macroscopic properties from the underlying molecular interactions.

Continuum Models: At the macroscopic level, continuum models can be used to simulate bulk properties and behaviors, such as heat transfer and detonation performance, using data derived from the lower-scale simulations. frontiersin.org

By linking these different scales, researchers can build a comprehensive understanding of the behavior of this compound from the molecular to the macroscopic level. For example, computational studies on related α-fluoronitroalkanes have been used to elucidate the non-covalent interactions that control the stereoselectivity of reactions, demonstrating the power of these methods to rationalize and predict chemical behavior. nih.gov The application of such advanced computational approaches to this compound will be instrumental in guiding the design of new energetic materials and in understanding their performance and stability. steeronresearch.com

Elucidation of Structure-Property Relationships for Targeted Applications

A key goal in the research of this compound is to establish clear relationships between its molecular structure and its macroscopic properties. This understanding is essential for the targeted design of new materials with specific applications, particularly in the field of energetic materials. lookchem.com

This compound is of interest for its potential as an oxidant in liquid rocket propellants. lookchem.com Its energetic nature is derived from the presence of two nitro groups and the strong C-F bonds. The thermochemical properties of this compound, such as its enthalpy of vaporization, are important parameters for evaluating its performance and handling characteristics. umsl.educore.ac.uk

The following table summarizes some of the key properties of this compound and related compounds, illustrating how structural modifications can influence these properties.

| Compound | Molecular Formula | Enthalpy of Vaporization (kJ/mol) | Application/Significance |

|---|---|---|---|

| This compound | CF₂N₂O₄ | 41.4 | Potential energetic material and propellant oxidant |

| Trifluoro(nitro)methane | CF₃NO₂ | Not available | Related fluorinated nitroalkane |

| Fluorotrinitromethane | CF(NO₂)₃ | Not available | Related fluorinated nitroalkane |

The study of structure-property relationships extends to the derivatives of this compound. For instance, the synthesis of azacalixarenes from this compound creates macrocyclic compounds whose host-guest properties are directly related to their three-dimensional structure. mdpi.com Similarly, understanding how the introduction of different functional groups onto the this compound backbone affects its stability, reactivity, and energetic performance is a critical area for future research. researchgate.net By systematically modifying the molecular structure and computationally and experimentally evaluating the resulting properties, it will be possible to develop a predictive understanding that will accelerate the discovery of new, high-performance materials based on the this compound scaffold. dokumen.pub

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing difluorodinitromethane in laboratory settings, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : Synthesis typically involves fluorination of nitro precursors under controlled conditions (e.g., using anhydrous HF or fluorinating agents). Key analytical techniques include:

- NMR Spectroscopy : For structural confirmation (¹⁹F and ¹³C NMR to identify fluorine and carbon environments) .

- Mass Spectrometry : To verify molecular weight and fragmentation patterns (cross-reference with NIST databases for validation) .

- Infrared Spectroscopy : To detect functional groups (e.g., nitro and C-F bonds) .

Q. What safety protocols should be prioritized when handling this compound in experimental setups?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of volatile compounds .

- Personal Protective Equipment (PPE) : Wear chemically resistant gloves (e.g., nitrile) and safety goggles .

- Storage : Store in sealed containers under inert gas (e.g., argon) to prevent decomposition; avoid incompatible materials (e.g., strong oxidizers) .

- Emergency Procedures : Pre-plan neutralization protocols for spills (e.g., using dry sand or specialized absorbents) .

Q. Which spectroscopic databases provide reliable reference data for characterizing this compound, and how should researchers critically evaluate these sources?

- Methodological Answer :

- NIST WebBook : Provides validated thermochemical and spectral data (e.g., IR, mass spectra). Cross-check experimental data against NIST entries to identify anomalies .

- Critical Evaluation : Assess data provenance (e.g., peer-reviewed studies vs. unverified sources) and consistency across multiple experiments .

Advanced Research Questions

Q. How can computational chemistry approaches (e.g., DFT calculations) predict the thermodynamic stability and reaction pathways of this compound under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate bond dissociation energies (BDEs) to assess stability. Use software like Gaussian or ORCA with basis sets (e.g., def2-TZVP) .

- Reaction Pathway Analysis : Apply transition-state theory to model decomposition pathways (e.g., nitro-fluorine bond cleavage) under high temperatures .

- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius parameters from pyrolysis studies) .

Q. What methodologies are recommended for resolving discrepancies in reported physicochemical properties (e.g., enthalpy of formation) of this compound across different studies?

- Methodological Answer :

- Systematic Review : Compile all published values and assess experimental conditions (e.g., calorimetry vs. computational methods) .

- Replication Studies : Reproduce key experiments using standardized protocols (e.g., bomb calorimetry for enthalpy measurements) .

- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±2% error in calorimetry) and statistical outliers .

Q. How can researchers design experiments to elucidate the decomposition mechanisms of this compound under extreme conditions (e.g., high pressure, elevated temperatures)?

- Methodological Answer :

- Controlled Environment Chambers : Use autoclaves or shock tubes to simulate high-pressure/temperature conditions .

- In-Situ Monitoring : Deploy Raman spectroscopy or time-resolved mass spectrometry to track intermediate species .

- Data Integration : Combine experimental results with ab initio molecular dynamics simulations to map decomposition pathways .

Q. What statistical approaches are most effective for analyzing non-linear behavior in this compound's phase diagram data obtained from different experimental methods?

- Methodological Answer :

- Multivariate Regression : Identify correlations between variables (e.g., temperature vs. solubility) using tools like R or Python’s SciPy .

- Principal Component Analysis (PCA) : Reduce dimensionality of datasets to isolate dominant factors influencing phase transitions .

- Bayesian Uncertainty Quantification : Model probabilistic distributions of conflicting data points to refine phase boundaries .

Key Considerations for Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.